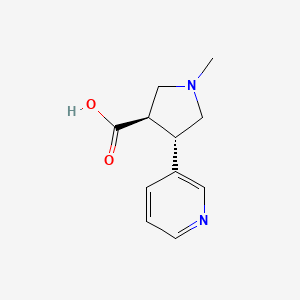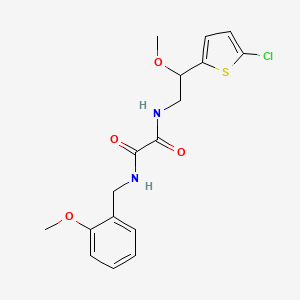![molecular formula C15H9ClN4O2S2 B2893431 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040665-04-0](/img/structure/B2893431.png)
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic compound. It contains a thieno[3,2-d]pyrimidin-4-one core, which is a bicyclic system containing a thiophene and a pyrimidinone . The compound also has a 3-chlorophenyl group and a 1,2,4-oxadiazole ring, both of which are linked to the thieno[3,2-d]pyrimidin-4-one core through a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-4-one core, a 3-chlorophenyl group, and a 1,2,4-oxadiazole ring . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Applications De Recherche Scientifique
Antiproliferative Applications
A study demonstrated the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives. These compounds were evaluated for their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, indicating potential applications in cancer research. Some derivatives exhibited cytotoxic and proapototic effects, suggesting their usefulness in studying cancer cell dynamics and possibly in developing anticancer therapies (Atapour-Mashhad et al., 2017).
Antimicrobial Applications
Another study focused on the microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety as potential antimicrobial agents. These compounds showed promising biological activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Antioxidant Activity
Research on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives highlighted their in vitro antioxidant activity. Certain compounds demonstrated significant radical scavenging, indicating their potential utility in studies related to oxidative stress and possibly in the development of antioxidant therapies (Kotaiah et al., 2012).
Herbicidal Activity
A series of chiral thiadiazolopyrimidine derivatives were synthesized and showed moderate inhibitory activities against various weeds. The introduction of a chiral active unit appeared to enhance herbicidal activities, suggesting applications in agricultural research and development of new herbicides (Duan et al., 2010).
Synthesis and Biological Studies
Thienopyrimidine derivatives have been synthesized and studied for their antimicrobial and anti-inflammatory properties. These studies have shown that modifying the thieno[2,3-d]pyrimidine heterocyclic ring can enhance its biological activities, indicating its versatility in drug discovery and the development of new therapeutic agents (Tolba et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies
Biochemical Pathways
Thieno[3,2-d]pyrimidines have been associated with antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant activities , suggesting they may influence a variety of biochemical pathways.
Result of Action
Given the reported biological activities of related thieno[3,2-d]pyrimidines , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O2S2/c16-9-3-1-2-8(6-9)13-18-11(22-20-13)7-24-15-17-10-4-5-23-12(10)14(21)19-15/h1-6H,7H2,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFUJABXRIZUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)
![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)


![N~4~-(4-ethoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2893359.png)


![3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2893363.png)



